molecular formula C23H30N4O3S2 B11141896 2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11141896
M. Wt: 474.6 g/mol
InChI Key: NOLSEPWMJMXKKB-SDXDJHTJSA-N
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Description

This compound is a mouthful, but its structure is fascinating. Let’s break it down:

    Name: 2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

    IUPAC Name: (Z)-3-(3-methoxypropyl)-2-(dipropylamino)-4-oxo-2-thioxothiazolidin-5-ylidene-9-methylpyrido[1,2-a]pyrimidin-4-one

This compound belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which have interesting biological activities. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation at the thiazolidine sulfur to form a sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidine ring can yield the corresponding dihydro derivative.

    Substitution: Alkyl or aryl groups can be substituted on the pyrimidine nitrogen.

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: Used as a scaffold for designing novel bioactive compounds.

    Biology: Investigated for its potential as kinase inhibitors or antiproliferative agents.

    Medicine: Explored for its anti-inflammatory or anticancer properties.

    Industry: May serve as a starting material for drug development.

Mechanism of Action

    Molecular Targets: Likely targets include kinases, enzymes, or receptors.

    Pathways Involved: Modulation of cell signaling pathways, apoptosis, or inflammation.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C23H30N4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O3S2/c1-5-10-25(11-6-2)20-17(21(28)26-12-7-9-16(3)19(26)24-20)15-18-22(29)27(23(31)32-18)13-8-14-30-4/h7,9,12,15H,5-6,8,10-11,13-14H2,1-4H3/b18-15-

InChI Key

NOLSEPWMJMXKKB-SDXDJHTJSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCOC

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCCOC

Origin of Product

United States

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